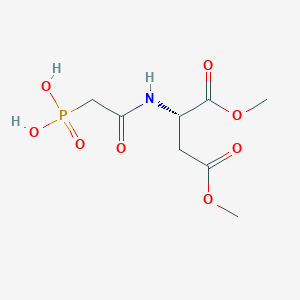
Dimethyl N-(phosphonoacetyl)-L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl N-(phosphonoacetyl)-L-aspartate is a synthetic compound known for its significant role in biochemical research and potential therapeutic applications It is a derivative of L-aspartic acid, modified with a phosphonoacetyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl N-(phosphonoacetyl)-L-aspartate typically involves the reaction of L-aspartic acid with phosphonoacetic acid in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl N-(phosphonoacetyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like dimethyl sulfoxide (DMSO) and oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dimethyl N-(phosphonoacetyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as an antitumor agent and its effects on cellular processes.
Industry: It is utilized in the development of pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of Dimethyl N-(phosphonoacetyl)-L-aspartate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and metabolic processes .
Comparación Con Compuestos Similares
Dimethylformamide (DMF): A common solvent with similar structural features but different applications.
Dimethyl sulfoxide (DMSO): Another solvent with unique properties and uses in organic synthesis.
Uniqueness: Dimethyl N-(phosphonoacetyl)-L-aspartate stands out due to its specific functional groups and its ability to inhibit enzymes, making it valuable in biochemical research and potential therapeutic applications. Unlike DMF and DMSO, which are primarily used as solvents, this compound has more targeted biological effects.
Propiedades
Número CAS |
76385-65-4 |
|---|---|
Fórmula molecular |
C8H14NO8P |
Peso molecular |
283.17 g/mol |
Nombre IUPAC |
[2-[[(2S)-1,4-dimethoxy-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C8H14NO8P/c1-16-7(11)3-5(8(12)17-2)9-6(10)4-18(13,14)15/h5H,3-4H2,1-2H3,(H,9,10)(H2,13,14,15)/t5-/m0/s1 |
Clave InChI |
FRGUAGGXRPYQJS-YFKPBYRVSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C(=O)OC)NC(=O)CP(=O)(O)O |
SMILES canónico |
COC(=O)CC(C(=O)OC)NC(=O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


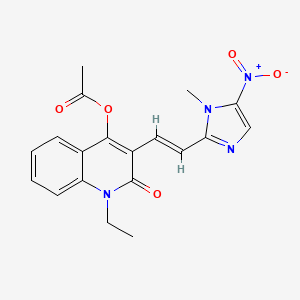
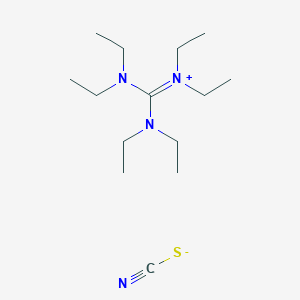
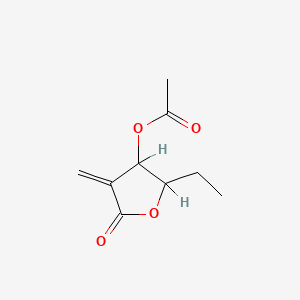
![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
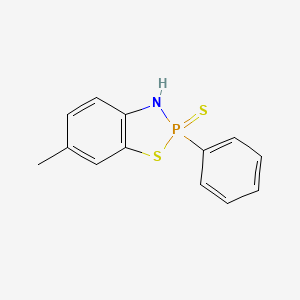
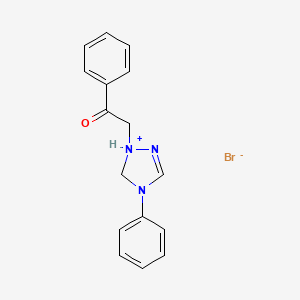

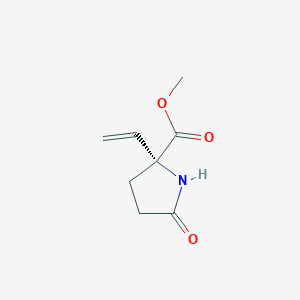


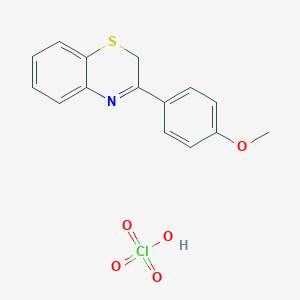
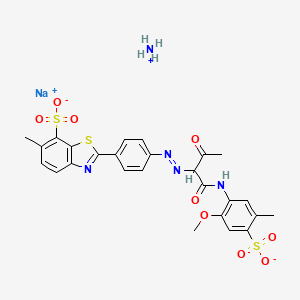
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)
